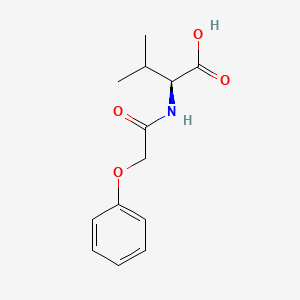![molecular formula C24H27FN6OS B12345526 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[11-(4-fluorofenil)-3,4,6,9,10-pentaazatriciclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida es un compuesto orgánico complejo caracterizado por sus características estructurales únicas. Este compuesto contiene un grupo fluorofenil, un núcleo pentaazatricíclico y una porción sulfanyl-acetamida.
Métodos De Preparación
La síntesis de 2-{[11-(4-fluorofenil)-3,4,6,9,10-pentaazatriciclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida implica múltiples pasos, que generalmente comienzan con la preparación del núcleo pentaazatricíclico. Este núcleo puede sintetizarse mediante una serie de reacciones de ciclización que involucran precursores apropiados. El grupo fluorofenil se introduce mediante una sustitución aromática electrofílica, y la porción sulfanyl-acetamida se une mediante reacciones de sustitución nucleofílica. Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción específicas para optimizar el proceso.
Análisis De Reacciones Químicas
Este compuesto puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro, si están presentes, pueden reducirse a aminas.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución aromática nucleofílica. Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
2-{[11-(4-fluorofenil)-3,4,6,9,10-pentaazatriciclo[730
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como candidato para el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando. Por ejemplo, en aplicaciones medicinales, puede inhibir o activar ciertas enzimas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, 2-{[11-(4-fluorofenil)-3,4,6,9,10-pentaazatriciclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida se destaca por su combinación única de características estructurales. Los compuestos similares incluyen:
1-(4-Fluorofenil)piperazina: Conocido por su uso en química medicinal.
Heterociclos que contienen azufre: A menudo explorados por su actividad biológica. La singularidad de este compuesto radica en su núcleo pentaazatricíclico, que es menos común y ofrece propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H27FN6OS |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H27FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-11,19-20,23,27,29H,12-13H2,1-3H3,(H,26,32) |
Clave InChI |
HOQAJBSCFIBRLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carboh ydrazide](/img/structure/B12345448.png)
![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)
